4-butyl-6-chloro-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one 4-butyl-6-chloro-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC10538046
InChI: InChI=1S/C20H26ClNO3/c1-3-4-7-14-9-18(23)25-20-15(14)10-17(21)19(24)16(20)12-22-8-5-6-13(2)11-22/h9-10,13,24H,3-8,11-12H2,1-2H3
SMILES:
Molecular Formula: C20H26ClNO3
Molecular Weight: 363.9 g/mol

4-butyl-6-chloro-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one

CAS No.:

Cat. No.: VC10538046

Molecular Formula: C20H26ClNO3

Molecular Weight: 363.9 g/mol

* For research use only. Not for human or veterinary use.

4-butyl-6-chloro-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one -

Specification

Molecular Formula C20H26ClNO3
Molecular Weight 363.9 g/mol
IUPAC Name 4-butyl-6-chloro-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]chromen-2-one
Standard InChI InChI=1S/C20H26ClNO3/c1-3-4-7-14-9-18(23)25-20-15(14)10-17(21)19(24)16(20)12-22-8-5-6-13(2)11-22/h9-10,13,24H,3-8,11-12H2,1-2H3
Standard InChI Key CFJJUQDNDHRZJU-UHFFFAOYSA-N
Canonical SMILES CCCCC1=CC(=O)OC2=C(C(=C(C=C12)Cl)O)CN3CCCC(C3)C

Introduction

4-butyl-6-chloro-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family. This compound is characterized by its unique structure, which includes a butyl group, a chloro substituent, a hydroxy group, and a piperidinylmethyl moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Biological Activity Comparison

CompoundBiological Activity
4-butyl-6-chloro-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-onePotential antimicrobial and anticancer properties
4-butyl-6-chloro-7-hydroxy-2H-chromen-2-oneLacks piperidinylmethyl moiety, potentially reduced biological activity
4-butyl-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-oneLacks chloro substituent, potentially altered biological activity

Research Applications

This compound is used as a building block for the synthesis of more complex molecules in chemistry. In biology, it is studied for its potential biological activities. In medicine, it is investigated for its potential therapeutic effects in various diseases. Industrially, it is used in the development of new materials and chemical processes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator